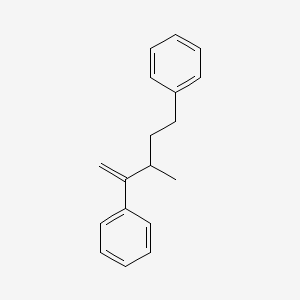
1,1'-(3-Methylpent-1-ene-2,5-diyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diphenyl-3-methyl-1-pentene is an organic compound characterized by its unique structure, which includes a pentene backbone with phenyl and methyl substituents. This compound falls under the category of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The presence of phenyl groups adds aromatic characteristics to the compound, making it a subject of interest in various chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,5-Diphenyl-3-methyl-1-pentene can be synthesized through several methods. One common approach involves the use of Grignard reagents, where phenylmagnesium bromide reacts with a suitable precursor to form the desired product . Another method involves the Suzuki-Miyaura coupling reaction, which uses palladium-catalyzed cross-coupling of phenylboronic acid with a halogenated pentene derivative .
Industrial Production Methods
In industrial settings, the production of 2,5-Diphenyl-3-methyl-1-pentene often involves large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Diphenyl-3-methyl-1-pentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents used.
Reduction: Hydrogenation of the double bond results in the formation of 2,5-Diphenyl-3-methylpentane.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation typically uses palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for halogenation are commonly used.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of 2,5-Diphenyl-3-methylpentane.
Substitution: Formation of nitro or halogenated derivatives of the phenyl groups.
Aplicaciones Científicas De Investigación
2,5-Diphenyl-3-methyl-1-pentene has several applications in scientific research:
Biology: Investigated for its potential interactions with biological macromolecules due to its aromatic nature.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized as a cross-linking agent in the production of polymers and as a co-agent in peroxide-initiated crosslinking of polyethylene
Mecanismo De Acción
The mechanism by which 2,5-Diphenyl-3-methyl-1-pentene exerts its effects involves the addition of free radicals to the double bond, forming intermediate adduct radicals. These radicals can undergo fragmentation to produce olefins and other reactive species. This mechanism is particularly relevant in its role as a cross-linking agent in polymer chemistry .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diphenyl-4-methyl-1-pentene: Similar structure but with different positioning of the phenyl and methyl groups.
1,3-Diphenylpropene: Contains a shorter carbon chain but shares the phenyl substituents.
Styrene: A simpler aromatic alkene with one phenyl group attached to an ethene backbone
Uniqueness
2,5-Diphenyl-3-methyl-1-pentene is unique due to its specific arrangement of phenyl and methyl groups, which influences its reactivity and applications. The presence of two phenyl groups provides enhanced aromaticity, making it more suitable for certain chemical reactions and industrial applications compared to its simpler counterparts .
Propiedades
Número CAS |
858942-11-7 |
|---|---|
Fórmula molecular |
C18H20 |
Peso molecular |
236.4 g/mol |
Nombre IUPAC |
(3-methyl-4-phenylpent-4-enyl)benzene |
InChI |
InChI=1S/C18H20/c1-15(13-14-17-9-5-3-6-10-17)16(2)18-11-7-4-8-12-18/h3-12,15H,2,13-14H2,1H3 |
Clave InChI |
OSXOAYMANZMTHH-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC=CC=C1)C(=C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5S)-5-[2-(3-Fluorophenyl)-1-hydroxyethyl]oxolan-2-one](/img/structure/B14185754.png)
![Bis[4-(2,6-dimethylphenoxy)phenyl]methanone](/img/structure/B14185760.png)
![2-Bromo-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]pyridin-3-amine](/img/structure/B14185765.png)
![N-[2-(4-Hydroxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B14185770.png)



![Trifluoroacetic acid--1-[2-(pyrrolidine-1-sulfonyl)phenyl]methanamine (1/1)](/img/structure/B14185806.png)
![11-(4'-Methyl[1,1'-biphenyl]-4-yl)undecyl selenocyanate](/img/structure/B14185809.png)

![4,5-Dichloro-2-[3-(2-methoxyethoxy)propyl]-1,2-thiazol-3(2H)-one](/img/structure/B14185815.png)

![4-[2-(2,4-Diaminoquinazolin-6-yl)ethyl]phenol](/img/structure/B14185823.png)
